molecular formula C15H10BrFN4S B3025693 2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine CAS No. 57801-95-3

2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine

Cat. No.: B3025693
CAS No.: 57801-95-3
M. Wt: 377.2 g/mol
InChI Key: VOZDBDBHBXLWCG-UHFFFAOYSA-N
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Scientific Research Applications

Flubrotizolam has several scientific research applications:

    Chemistry: It is used to study the structure-activity relationships of benzodiazepines and their derivatives.

    Biology: Researchers investigate its effects on the central nervous system, particularly its interaction with GABA-A receptors.

    Medicine: Although not approved for medical use, it serves as a reference compound in pharmacological studies.

    Industry: It is utilized in the development of new sedative and anxiolytic agents.

Mechanism of Action

Flubrotizolam, also known as ZWK85P59MH, is a thienotriazolodiazepine derivative with potent sedative and anxiolytic effects . This article will delve into the mechanism of action of Flubrotizolam, discussing its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Flubrotizolam primarily targets the GABA-A receptors in the brain . GABA (gamma-aminobutyric acid) is an inhibitory neurotransmitter that reduces neuronal excitability. The GABA-A receptor is a type of GABA receptor that, when activated, allows the influx of chloride ions into the neuron, leading to hyperpolarization and decreased neuronal excitability .

Mode of Action

Flubrotizolam acts as a positive allosteric modulator of the GABA-A receptors . It enhances the effect of GABA by increasing the frequency of the chloride ion channel openings within the receptor . This leads to an influx of chloride ions, causing the neuron to become more negatively charged and thus less likely to generate an action potential . This results in a decrease in neuronal excitability, which manifests as sedative and anxiolytic effects .

Biochemical Pathways

The primary biochemical pathway affected by Flubrotizolam is the GABAergic system . By enhancing the action of GABA at the GABA-A receptors, Flubrotizolam increases inhibitory neurotransmission in the brain . This leads to a decrease in neuronal excitability and results in the calming and sedative effects characteristic of this compound .

Pharmacokinetics

Flubrotizolam is metabolized in the liver by an oxidative process carried out by the CYP450 enzyme family , particularly by CYP3A4 .

Result of Action

The primary result of Flubrotizolam’s action is a reduction in anxiety and induction of sedation . By enhancing GABAergic neurotransmission, Flubrotizolam slows down racing thoughts, reduces anxiety, and helps users fall asleep . This same effect also inhibits other aspects of brain function, including memory formation, abstract thinking, and decision-making .

Action Environment

The action of Flubrotizolam can be influenced by various environmental factors. For instance, the presence of other substances, such as alcohol or other CNS depressants, can potentiate the effects of Flubrotizolam, leading to increased sedation and potentially harmful effects . Additionally, individual factors such as age, health status, and genetic variations in the metabolizing enzymes can also influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Flubrotizolam is metabolized in the liver by an oxidative process carried out by the CYP450 enzyme family, particularly by CYP3A4 . It interacts with several cytochrome P450 (CYP) and uridine 5’-diphospho-glucuronosyltransferase (UGT) isozymes . CYP3A4 is involved in the formation of all phase I metabolites of Flubrotizolam, while UGT1A4 and UGT2B10 catalyze its N-glucuronidation .

Cellular Effects

Flubrotizolam acts as a central nervous system suppressant . It inhibits electrical activity in the brain, slowing down racing thoughts, reducing anxiety, and helping users fall asleep . This same effect also inhibits other aspects of brain function, including memory formation, abstract thinking, and decision-making .

Molecular Mechanism

Flubrotizolam works through the same mechanism as most benzodiazepines . It potentiates a receptor called GABA-A, which the neurotransmitter, GABA, binds to in order to regulate electrical transmission in the brain . When GABA activates the GABA receptors, chloride ion channels open up to hyperpolarize the neuron . This causes the neurons to require a higher action potential in order to transmit electrical signals to neighboring nerve cells .

Temporal Effects in Laboratory Settings

The effects of Flubrotizolam are expected to have a short duration of 5 to 8 hours . Concrete data about the duration of active effects aren’t available .

Dosage Effects in Animal Models

The exact dose of Flubrotizolam is unclear, but most grey market vendors carry this compound in doses of 0.5 mg each . This would make Flubrotizolam roughly comparable in potency to drugs like alprazolam (Xanax) or triazolam (Halcion) .

Metabolic Pathways

Flubrotizolam is metabolized in the liver by an oxidative process carried out by the CYP450 enzyme family, particularly by CYP3A4 . Several cytochrome P450 (CYP) and uridine 5’-diphospho-glucuronosyltransferase (UGT) isozymes were shown to catalyze their metabolic transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flubrotizolam involves several steps, starting with the preparation of the core thienotriazolodiazepine structure. The process typically includes:

Industrial Production Methods

Industrial production of Flubrotizolam would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The process would be optimized for efficiency, cost-effectiveness, and safety, adhering to stringent regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Flubrotizolam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Flubrotizolam

Flubrotizolam is unique due to its high potency and rapid onset of action compared to other benzodiazepines. Its chemical structure allows for strong binding affinity to the GABA-A receptor, making it effective at lower doses .

Properties

IUPAC Name

4-bromo-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)17)10-6-12(16)22-15(10)21(8)13/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZDBDBHBXLWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(S3)Br)C(=NC2)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206503
Record name Flubrotizolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57801-95-3
Record name Flubrotizolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057801953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flubrotizolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUBROTIZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWK85P59MH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine
Reactant of Route 2
2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine
Reactant of Route 3
Reactant of Route 3
2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine
Reactant of Route 4
Reactant of Route 4
2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine
Reactant of Route 5
2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine
Reactant of Route 6
Reactant of Route 6
2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine

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